2-Chloro-7-methylquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-7-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 2-methylquinoline.
Formation of Quinoline Ring: The quinoline ring is formed through a series of condensation reactions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like phosgene.
Chlorination and Methylation: The chlorine and methyl groups are introduced through halogenation and alkylation reactions, respectively. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Dehydrating agents like thionyl chloride or carbodiimides.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Condensation Products: Amides, esters, and anhydrides.
Scientific Research Applications
2-Chloro-7-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylquinoline-3-carboxylic acid depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or interfere with DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Organic Semiconductors: The compound’s electronic properties allow it to function as a charge carrier in semiconductor devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 7-Methylquinoline-3-carboxylic acid
- 2-Chloro-7-methoxyquinoline-3-carboxylic acid
Uniqueness
2-Chloro-7-methylquinoline-3-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the carboxylic acid functionality, allows for versatile chemical modifications and a wide range of applications.
Properties
IUPAC Name |
2-chloro-7-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-7-5-8(11(14)15)10(12)13-9(7)4-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCVRKPLHOFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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